molecular formula C26H38S B116775 Geranylgeranyl Phenyl Sulfide CAS No. 57804-27-0

Geranylgeranyl Phenyl Sulfide

Cat. No.: B116775
CAS No.: 57804-27-0
M. Wt: 382.6 g/mol
InChI Key: MYTISHNKWOCLGO-GHDNBGIDSA-N
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Description

Geranylgeranyl Phenyl Sulfide is an organic compound characterized by a complex structure that includes multiple double bonds and a sulfanylbenzene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Geranylgeranyl Phenyl Sulfide typically involves multi-step organic reactions. One common method includes the use of a Grignard reagent to introduce the sulfanyl group onto a benzene ring, followed by a series of Wittig reactions to form the conjugated tetraene system. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are carefully controlled to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Geranylgeranyl Phenyl Sulfide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, Geranylgeranyl Phenyl Sulfide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for drug discovery and development.

Medicine

The compound’s potential therapeutic properties are being investigated, particularly its ability to modulate biological pathways involved in diseases. Research is ongoing to determine its efficacy and safety as a pharmaceutical agent.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which Geranylgeranyl Phenyl Sulfide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Geranylgeranyl Phenyl Sulfide is unique due to its combination of a conjugated tetraene system and a sulfanylbenzene group. This structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38S/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26-18-7-6-8-19-26/h6-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-5H3/b23-14+,24-16+,25-20+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTISHNKWOCLGO-GHDNBGIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCSC1=CC=CC=C1)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CSC1=CC=CC=C1)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901135263
Record name [[(2E,6E,10E)-3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-yl]thio]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57804-27-0
Record name [[(2E,6E,10E)-3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-yl]thio]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57804-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [[(2E,6E,10E)-3,7,11,15-Tetramethyl-2,6,10,14-hexadecatetraen-1-yl]thio]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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